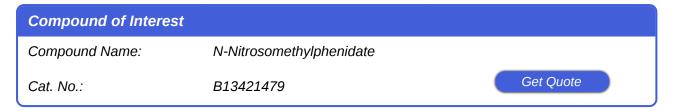


An In-Depth Technical Guide on the Physicochemical Properties of N-Nitrosomethylphenidate

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For Researchers, Scientists, and Drug Development Professionals

N-Nitrosomethylphenidate (NMPH) is a nitrosamine impurity that can form from the nitrosation of methylphenidate, a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] As nitrosamines are classified as probable human carcinogens, understanding the physicochemical properties, formation, and biological interactions of NMPH is critical for risk assessment and control in pharmaceutical development and manufacturing.[3] This guide provides a comprehensive overview of the core physicochemical properties of NMPH, detailed experimental protocols for its synthesis and analysis, and an exploration of its mechanism of action.

Physicochemical Properties

A summary of the known physicochemical properties of **N-Nitrosomethylphenidate** is presented below. This data is essential for developing analytical methods, understanding its stability, and predicting its behavior in biological systems.



Property	Value	Source
IUPAC Name	methyl 2-(1-nitrosopiperidin-2-yl)-2-phenylacetate	[4]
CAS Number	55557-03-4	[2][4]
Molecular Formula	C14H18N2O3	[2][4]
Molecular Weight	262.31 g/mol	[1][2]
Appearance	Light Yellow Solid	[2]
Melting Point	110.6-112.9°C	[3]
Boiling Point	~200°C (General)	[3]
Solubility	Soluble in acetonitrile and other organic solvents; limited solubility in water.	[3]
Predicted XlogP	2.6	[4]
рКа	Data not available	
Experimental logP	Data not available	

Experimental Protocols Synthesis of N-Nitrosomethylphenidate

N-Nitrosomethylphenidate is synthesized via the nitrosation of the secondary amine group in the piperidine ring of methylphenidate. This reaction is typically acid-catalyzed and involves a nitrosating agent such as nitrous acid, which can be generated in situ from sodium nitrite.[3] An alternative approach utilizes tert-butyl nitrite under solvent-free conditions, which can be advantageous for acid-labile substrates.[5]

Method 1: Nitrosation using Sodium Nitrite in Acidic Medium

• Dissolution: Dissolve methylphenidate hydrochloride in an appropriate aqueous acidic solution (e.g., dilute hydrochloric acid) to achieve a desired concentration.

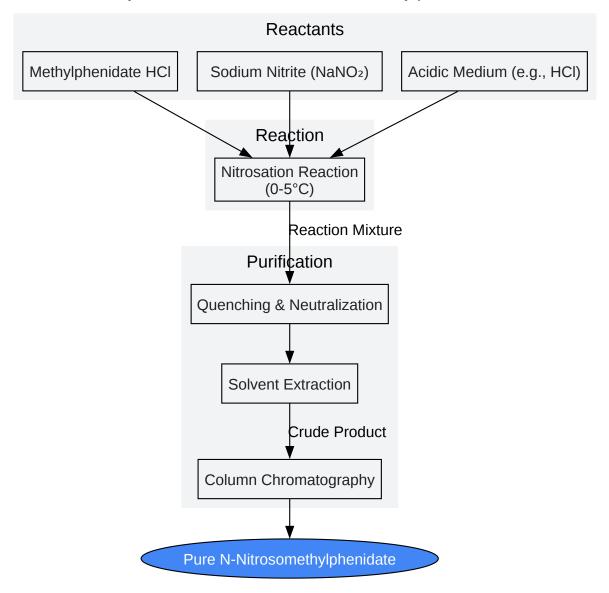




- Cooling: Cool the reaction mixture to 0-5°C in an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.
- Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled methylphenidate solution while maintaining the temperature below 5°C. The molar ratio of sodium nitrite to methylphenidate should be slightly in excess.
- Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the reaction is complete, quench any excess nitrous acid by adding a
 quenching agent like sulfamic acid or ammonium sulfamate. Neutralize the reaction mixture
 with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7.
- Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure **N-Nitrosomethylphenidate**.[6][7][8][9][10]



Synthesis Workflow of N-Nitrosomethylphenidate



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Synthesis Workflow of N-Nitrosomethylphenidate

Analytical Methodologies



High-sensitivity analytical methods are required for the detection and quantification of **N-Nitrosomethylphenidate**, often at trace levels in pharmaceutical matrices.[2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred techniques.[11]

LC-MS/MS Analysis Protocol

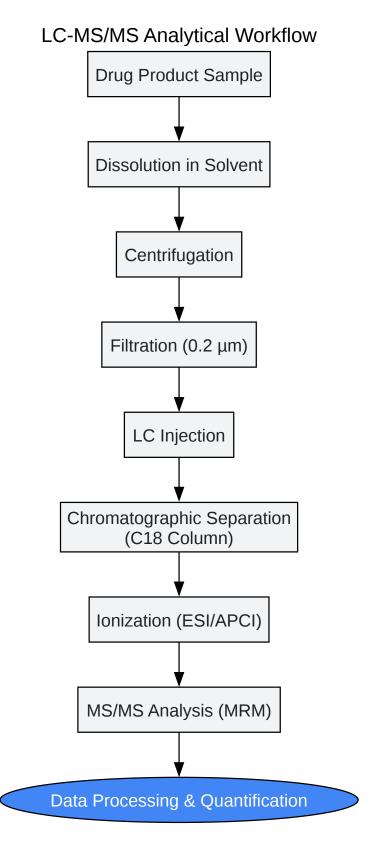
- Sample Preparation:
 - Accurately weigh the drug substance or a crushed tablet and dissolve in a suitable solvent (e.g., methanol or a mixture of methanol and water).
 - Sonicate and vortex to ensure complete dissolution.
 - Centrifuge to pellet any excipients.
 - Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.
- Chromatographic Conditions:
 - \circ Column: A reverse-phase C18 or similar column (e.g., Agilent Poroshell® C8, 50 × 3 mm, 2.7 $\mu m).[12]$
 - Mobile Phase A: 5 mM ammonium acetate with 0.1% acetic acid in water (pH 3.5).[12]
 - Mobile Phase B: Acetonitrile.[12]
 - Gradient: A suitable gradient program to separate NMPH from the active pharmaceutical ingredient (API) and other matrix components. For example, a 12-minute gradient from 1% to 100% B.[12]
 - Flow Rate: 0.45 mL/min.[12]
 - Column Temperature: 40°C.
- Mass Spectrometry Conditions:





- Ionization Source: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure
 Chemical Ionization (APCI).[13]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor to product ion transitions for NMPH need to be determined. For example, for a compound with m/z 263.1, transitions to fragments like m/z 84.1, 232.1, and 129.1 could be monitored.[12]
- Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum sensitivity.





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LC-MS/MS Analytical Workflow



GC-MS Analysis Protocol

Sample Preparation:

- For liquid injection, dissolve the sample in a suitable organic solvent like dichloromethane.
- For headspace analysis (for more volatile nitrosamines), the sample can be dissolved in a higher boiling point solvent like N-methylpyrrolidone (NMP).
- Internal standards (e.g., deuterated nitrosamines) should be added for accurate quantification.

· GC Conditions:

- Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., Rxi-5ms) or a wax column.
- Injection: Splitless or direct liquid injection.
- Carrier Gas: Helium at a constant flow rate.
- Oven Program: A temperature gradient to separate the analytes. For example, start at
 40°C, hold for a few minutes, then ramp up to a final temperature of around 280°C.[14]

MS Conditions:

- Ionization Source: Electron Ionization (EI).
- Detection Mode: Selected Ion Monitoring (SIM) for single quadrupole MS or Multiple Reaction Monitoring (MRM) for triple quadrupole MS (GC-MS/MS) for higher selectivity and sensitivity.[15]
- Ions to Monitor: Select characteristic ions for N-Nitrosomethylphenidate from its mass spectrum.

Mechanism of Action and Biological Signaling





The toxicity of **N-Nitrosomethylphenidate**, like other nitrosamines, is primarily attributed to its metabolic activation into reactive electrophilic species that can damage cellular macromolecules, particularly DNA.[3][16]

Metabolic Activation and DNA Adduct Formation

- Metabolic Activation: N-Nitrosomethylphenidate requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, such as CYP2E1 and CYP2A6.[16] This enzymatic process involves α-hydroxylation, leading to the formation of an unstable intermediate.
- Formation of Electrophiles: The α-hydroxy nitrosamine intermediate spontaneously decomposes to form a diazonium ion. This highly reactive electrophile is the ultimate DNA-alkylating species.[16]
- DNA Adduct Formation: The diazonium ion can then react with nucleophilic sites on DNA bases, forming DNA adducts. Common adducts include N7-methylguanine (N7-MeG), O6methylguanine (O6-MeG), and N3-methyladenine (N3-MeA).[16] O6-MeG is considered a particularly pro-mutagenic lesion.

Cellular Response to DNA Damage

The formation of DNA adducts triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. Several DNA repair pathways are involved:

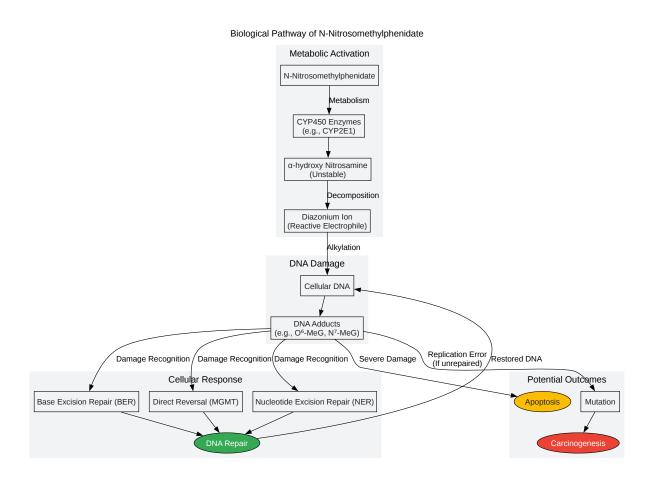
- Base Excision Repair (BER): This pathway is primarily responsible for repairing smaller lesions like N7-MeG and N3-MeA. A specific DNA glycosylase recognizes and removes the damaged base, followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[17][18]
- Direct Reversal: The pro-mutagenic O6-MeG adduct can be directly repaired by the O6-methylguanine-DNA methyltransferase (MGMT) protein, which transfers the methyl group from the guanine to one of its own cysteine residues.[17][18]
- Nucleotide Excision Repair (NER): While primarily involved in repairing bulky adducts, NER may also play a role in repairing some nitrosamine-induced damage.[17][18]



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If the DNA damage is extensive and overwhelms the repair capacity of the cell, or if the repair mechanisms are faulty, the persistent DNA adducts can lead to mispairing during DNA replication, resulting in mutations. An accumulation of mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes) can lead to uncontrolled cell proliferation and carcinogenesis.[19] In cases of severe DNA damage, the cell may undergo programmed cell death (apoptosis) to prevent the propagation of potentially harmful mutations.[20]





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Biological Pathway of N-Nitrosomethylphenidate



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